3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
Description
Significance of Amino-Alcohols in Synthetic Organic Chemistry and Medicinal Research
Amino-alcohols are organic compounds that feature both an amine (-NH2, -NHR, or -NR2) and a hydroxyl (-OH) functional group. alfa-chemistry.com This dual functionality makes them highly versatile and valuable in several areas of chemistry. alfa-chemistry.com
In synthetic organic chemistry , amino-alcohols are prized as intermediates for creating a wide array of more complex molecules. researchgate.net Their ability to participate in reactions characteristic of both amines and alcohols allows for diverse chemical transformations. alfa-chemistry.com Furthermore, chiral amino-alcohols, those with a specific three-dimensional arrangement of atoms, are frequently used as chiral ligands or auxiliaries in asymmetric catalysis, a field focused on selectively producing one of a pair of mirror-image molecules (enantiomers).
In medicinal research , the amino-alcohol framework is a common structural motif found in numerous pharmaceutical agents and biologically active natural products. For instance, the anti-malarial drug quinine (B1679958) and its derivatives are well-known examples of aryl-amino alcohols. taylorandfrancis.com These compounds are believed to interfere with the parasite's detoxification pathway. taylorandfrancis.com The β-amino alcohol structure, in particular, is a key component in molecules with demonstrated antimalarial, antibacterial, and anticancer properties. researchgate.net Derivatives of amino-alcohols are also explored for their antimicrobial and antifungal activities and for their ability to modify the physicochemical properties of drug molecules. alfa-chemistry.com
| Application Area | Significance of Amino-Alcohols |
| Synthetic Chemistry | Versatile intermediates, Chiral ligands/auxiliaries in asymmetric synthesis. |
| Medicinal Chemistry | Core structure in pharmaceuticals and natural products. |
| Biological Activity | Associated with antimicrobial, antifungal, antimalarial, and anticancer properties. alfa-chemistry.comresearchgate.nettaylorandfrancis.com |
Role of Substituted Pyridine (B92270) Moieties in Modulating Bioactivity
Pyridine is a six-membered aromatic ring containing one nitrogen atom. nih.govwisdomlib.org This nitrogen-bearing heterocyclic scaffold is a fundamental component in a vast number of pharmaceutical drugs and natural compounds, including vitamins and alkaloids. nih.govresearchgate.net Its versatility in drug design is widely recognized. researchgate.netnih.gov
The inclusion of a pyridine ring in a molecule can significantly influence its biological activity. Pyridine derivatives have been shown to exhibit a broad spectrum of pharmacological effects, including:
Antimicrobial nih.gov
Antiviral nih.gov
Anticancer researchgate.netnih.gov
Anti-inflammatory wisdomlib.orgnih.gov
Anticonvulsant wisdomlib.org
Analgesic wisdomlib.org
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which can be crucial for binding to biological targets like enzymes and receptors. The position of substituents on the pyridine ring can fine-tune the electronic properties, solubility, and steric profile of the molecule, thereby modulating its bioactivity and pharmacokinetic properties. The pyridine scaffold is present in over 7,000 molecules of medicinal importance, highlighting its privileged status in drug discovery. nih.gov
Contextualization of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol within the Amino-Alcohol and Pyridine Derivative Landscape
This compound is a hybrid molecule that incorporates the key structural features of both an amino-alcohol and a substituted pyridine.
Amino-Alcohol Core: The 3-(...)-propan-1-ol portion of the molecule provides the characteristic amino-alcohol backbone, with a hydroxyl group at one end of a three-carbon chain and a secondary amine group.
Pyridine Moiety: The (1-Pyridin-4-yl-ethyl) substituent attached to the amine introduces the pyridine ring. The "4-yl" designation indicates that the ethylamino group is attached to the fourth carbon atom of the pyridine ring, opposite the nitrogen atom.
Overview of Current Research Gaps and Opportunities Pertaining to the Chemical Compound
A review of publicly available scientific literature and chemical databases indicates that this compound is a known chemical entity, listed in chemical supplier catalogs. However, there is a significant lack of in-depth research specifically focused on its synthesis, characterization, and biological evaluation.
Identified Gaps:
Detailed Synthesis and Optimization: While general synthetic routes for similar compounds can be inferred, specific, optimized, and high-yield synthetic protocols for this compound are not readily available in peer-reviewed literature.
Biological Activity Screening: There is a scarcity of published studies investigating the pharmacological or biological properties of this specific compound. Its potential as an antimicrobial, anticancer, or anti-inflammatory agent, as suggested by its structural motifs, remains largely unexplored.
Structure-Activity Relationship (SAR) Studies: Without data on its biological activity, no SAR studies have been conducted to understand how modifications to its structure would affect its function.
Opportunities for Research:
Exploratory Synthesis: Developing and reporting a robust synthetic method for this compound would be a valuable contribution to synthetic organic chemistry.
Bioactivity Profiling: A broad screening of the compound against various biological targets (e.g., bacterial strains, cancer cell lines, inflammatory pathway enzymes) could uncover novel therapeutic potential.
Analog Development: Based on initial screening results, a library of related analogs could be synthesized to establish structure-activity relationships, potentially leading to the development of more potent and selective compounds.
Academic Research Objectives and Scope of Investigation
Based on the identified research gaps, a focused academic investigation of this compound would be warranted.
Primary Objectives:
To develop and optimize a reliable synthetic route for the preparation of this compound with high purity and yield.
To perform a comprehensive characterization of the synthesized compound using modern analytical techniques (e.g., NMR, Mass Spectrometry, IR Spectroscopy).
To conduct an initial in-vitro biological evaluation of the compound to screen for potential antimicrobial, cytotoxic, and anti-inflammatory activities.
Scope of Investigation: The investigation will be confined to the laboratory-scale synthesis and basic biological screening of the title compound. The research will focus on establishing a foundational dataset for this molecule, including its chemical properties and a preliminary profile of its biological activity. The study will not extend to in-vivo animal studies, clinical trials, or formulation development. The primary outcome will be a foundational scientific report detailing the synthesis, characterization, and initial biological screening results for this compound, thereby filling a clear gap in the current chemical literature.
Structure
3D Structure
Properties
IUPAC Name |
3-(1-pyridin-4-ylethylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-9(12-5-2-8-13)10-3-6-11-7-4-10/h3-4,6-7,9,12-13H,2,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCRRSIBJZPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201255668 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
511237-62-0 | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511237-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-[[1-(4-pyridinyl)ethyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201255668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations
Retrosynthetic Analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnections are at the C-N bonds of the secondary amine, as these bonds are commonly formed through well-established reactions.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the N-(propan-1-ol) bond. This disconnection leads to two synthons: a (1-(pyridin-4-yl)ethyl)amine cation and a 3-hydroxypropyl anion. The practical synthetic equivalents for these synthons would be 1-(pyridin-4-yl)ethanamine and a 3-carbon electrophile bearing a hydroxyl group, such as 3-halopropan-1-ol or 3-hydroxypropanal . This pathway suggests an alkylation or a reductive amination reaction for the forward synthesis.
Pathway B: Disconnection of the N-(1-pyridin-4-yl-ethyl) bond. This approach is generally more common and strategically sound. It breaks the molecule into 3-aminopropan-1-ol and a 1-(pyridin-4-yl)ethyl cation synthon. The corresponding synthetic equivalent for the cationic synthon is the ketone 4-acetylpyridine (B144475) . This pathway points directly to a reductive amination strategy, one of the most powerful methods for amine synthesis. wikipedia.org
These disconnections form the basis for designing practical and efficient synthetic routes to the target compound.
Establishment of Conventional Synthetic Routes to the Chemical Compound
Based on the retrosynthetic analysis, conventional routes can be established that are reliable and utilize common laboratory reagents and techniques.
Reductive Amination: This is arguably the most efficient and widely used method for synthesizing secondary amines of this type. wikipedia.org The reaction proceeds by combining a ketone or aldehyde with a primary amine to form an intermediate imine (or the corresponding iminium ion under acidic conditions), which is then reduced in situ to the target amine. wikipedia.org
For the synthesis of this compound, this strategy involves the reaction of 4-acetylpyridine with 3-aminopropan-1-ol .
The process involves two key steps:
Imine Formation: The amine nitrogen of 3-aminopropan-1-ol attacks the electrophilic carbonyl carbon of 4-acetylpyridine, forming a hemiaminal intermediate. Subsequent dehydration, often facilitated by mild acid catalysis, yields the corresponding imine. wikipedia.org
Reduction: The imine is then reduced to the secondary amine. A variety of reducing agents can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.
| Reducing Agent | Typical Characteristics |
| Sodium borohydride (B1222165) (NaBH₄) | A common, inexpensive hydride donor. May require careful pH control to prevent reduction of the starting ketone. |
| Sodium cyanoborohydride (NaBH₃CN) | Milder than NaBH₄ and selective for the reduction of iminium ions over ketones, allowing for one-pot reactions. |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and selective reagent, particularly effective for reductive aminations and generally non-toxic. nih.gov |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | A "green" method using hydrogen gas and a metal catalyst. Conditions can be tuned for selectivity. wikipedia.org |
Alkylation Strategies: Direct N-alkylation offers an alternative route. This method involves the reaction of an amine with an alkyl halide in a nucleophilic substitution reaction. To synthesize the target compound, 1-(pyridin-4-yl)ethanamine would be reacted with a suitable 3-carbon electrophile like 3-bromo-1-propanol or 3-chloro-1-propanol . A non-nucleophilic base is typically added to neutralize the hydrogen halide formed during the reaction. However, this method can suffer from drawbacks such as over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.
The efficiency of a multi-step synthesis is greatly influenced by its design, which can be either linear or convergent. wikipedia.org
The reductive amination of 4-acetylpyridine with 3-aminopropan-1-ol is a classic example of a convergent synthesis. The two key fragments are prepared or sourced independently and then coupled in a single, high-yielding step. This maximizes the preservation of material and is the preferred industrial approach for such molecules.
Exploration of Stereoselective Synthetic Pathways
The target molecule, this compound, possesses a stereocenter at the carbon atom bonded to the pyridine (B92270) ring and the amino group. Consequently, it exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer is a critical aspect of modern pharmaceutical chemistry, as different enantiomers can have vastly different biological activities. nih.gov
The synthesis of chiral amino alcohols is a well-researched area, with numerous powerful catalytic methods available. nih.govnih.gov These methods often rely on transition-metal catalysts complexed with chiral ligands to induce stereoselectivity.
Key strategies applicable to the synthesis of related γ-amino alcohols include:
Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in combination with a chiral transition-metal catalyst to reduce a prochiral ketone or imine. acs.org Ruthenium, rhodium, and iridium complexes with chiral diamine or amino alcohol ligands (e.g., TsDPEN) are highly effective for this transformation, often providing excellent enantioselectivity. acs.orgru.nl
Asymmetric Hydrogenation: This method employs molecular hydrogen (H₂) under pressure with a chiral catalyst, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands like BINAP. ru.nl It is a highly efficient method for the enantioselective reduction of ketones and imines.
Asymmetric Hydroamination: This involves the direct addition of an N-H bond across a double bond. Copper-catalyzed asymmetric hydroamination of allylic alcohols has emerged as a potent method for preparing chiral γ-amino alcohols with high regio- and enantioselectivity. nih.gov
| Catalyst System | Reaction Type | Typical Substrate | Selectivity Outcome |
| Ir/Amino Acid Amide | Asymmetric Transfer Hydrogenation | β-Amino Ketones | High Diastereo- and Enantioselectivity ru.nlresearchgate.net |
| Rh-BINAP | Asymmetric Hydrogenation | β-Amino Ketones | High Diastereo- and Enantioselectivity ru.nl |
| Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Ketones/Imines | High Enantioselectivity ru.nl |
| Copper/Chiral Ligand | Asymmetric Hydroamination | Allylic Alcohols | High Enantio- and Regioselectivity nih.govnih.gov |
Applying these principles to this compound allows for the design of specific enantioselective syntheses.
The most direct approach to an enantiomerically enriched product is the asymmetric reductive amination of 4-acetylpyridine with 3-aminopropan-1-ol. This can be achieved in several ways:
Asymmetric Reduction of the Pre-formed Imine: The imine formed between 4-acetylpyridine and 3-aminopropan-1-ol can be isolated and then subjected to asymmetric hydrogenation or asymmetric transfer hydrogenation using a chiral catalyst system (e.g., Ru-TsDPEN). The catalyst creates a chiral environment, favoring the formation of one enantiomer of the final amine over the other.
One-Pot Asymmetric Reductive Amination: This more efficient process combines the ketone, amine, and chiral catalyst system in a single reaction vessel. The catalyst must be capable of selectively reducing the imine as it is formed without significantly reducing the starting ketone. Chiral iridium and ruthenium catalysts are often employed for such direct reductive aminations. frontiersin.org
Biocatalysis: Engineered enzymes, such as amine dehydrogenases (AmDHs) and imine reductases (IREDs), offer a powerful and environmentally friendly alternative. frontiersin.orgacs.org An engineered AmDH could potentially catalyze the asymmetric reductive amination of 4-acetylpyridine using ammonia (B1221849) or an amine donor, offering exceptionally high enantioselectivity (>99% ee) under mild aqueous conditions. frontiersin.org
While diastereoselectivity is not a factor for the target molecule itself (as it has only one stereocenter), the principles are crucial when synthesizing more complex analogues with multiple stereocenters. In such cases, the stereochemistry of the starting materials and the choice of catalyst can be used to control the relative configuration of the newly formed stereocenter, leading to the desired diastereomer. rsc.orgrsc.org
Implementation of Biocatalytic Approaches for Analogous Structures
The synthesis of chiral amines and amino alcohols, key structural motifs within "this compound," can be efficiently achieved through biocatalytic methods, offering high stereoselectivity under mild reaction conditions. Enzymes such as transaminases, imine reductases (IREDs), and alcohol dehydrogenases are instrumental in this regard.
Transaminases (TAs) are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netnih.gov For instance, ω-transaminases have been successfully employed for the biocatalytic amination of various ketones, including those with pyridine moieties. researchgate.net The reaction typically involves the transfer of an amino group from an amino donor, such as isopropylamine (B41738) or L-alanine, to a ketone substrate, yielding the corresponding chiral amine with high enantiomeric excess. nih.govmdpi.com The equilibrium of this reaction can be shifted towards the product by removing the ketone byproduct, for example, by using a lactate (B86563) dehydrogenase to convert pyruvate (B1213749) to lactate when L-alanine is the amino donor. nih.gov
Imine reductases (IREDs) represent another powerful class of enzymes for the synthesis of chiral amines. nih.govukri.org These NADPH-dependent enzymes catalyze the asymmetric reduction of imines, which can be formed in situ from a ketone and an amine. nih.govnih.gov Engineered IREDs have demonstrated broad substrate scope and high enantioselectivity in the synthesis of primary, secondary, and tertiary amines. nih.govresearchgate.net Structure-guided semi-rational design has been employed to engineer IREDs with enhanced or even inverted stereoselectivity, providing access to both enantiomers of a target amine. nih.gov
The enzymatic kinetic resolution of racemic amines is also a viable strategy to obtain enantiopure compounds. nih.govresearchgate.netrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated amine from the unreacted enantiomer. nih.govresearchgate.net A fully enzymatic approach, combining enzymatic acylation and deacylation, offers a greener alternative to traditional chemical deacylation methods. rsc.org
The following table summarizes selected biocatalytic approaches for the synthesis of chiral amines analogous to the pyridylethylamine core of the target compound.
| Enzyme Class | Reaction Type | Substrate Example | Product Example | Key Features |
| Transaminase (TA) | Asymmetric Synthesis | 1-(Pyridin-4-yl)ethan-1-one | (S)-1-(Pyridin-4-yl)ethan-1-amine | High enantioselectivity, uses inexpensive amino donors. nih.govmdpi.com |
| Imine Reductase (IRED) | Asymmetric Reductive Amination | 1-(Pyridin-4-yl)ethan-1-one and an amine | Chiral 1-(Pyridin-4-yl)ethanamine derivative | Can achieve 100% theoretical yield, applicable to a wide range of substrates. nih.govukri.org |
| Lipase | Kinetic Resolution | Racemic 1-(Pyridin-4-yl)ethan-1-amine | Enantiopure 1-(Pyridin-4-yl)ethan-1-amine and its N-acetylated counterpart | Well-established method, high enantioselectivity. nih.govresearchgate.net |
Investigation of Late-Stage Functionalization and Diversification Strategies
Late-stage functionalization (LSF) provides a powerful tool for the structural diversification of complex molecules like "this compound" by introducing new functional groups into a pre-existing molecular scaffold. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies. For pyridine-containing compounds, a variety of LSF strategies have been developed, primarily focusing on C–H functionalization.
Transition metal-catalyzed C–H activation has emerged as a prominent strategy for the regioselective functionalization of pyridine rings. While the C2 position is often readily functionalized due to the directing effect of the nitrogen atom, methods for functionalizing the more distal C3 and C4 positions have also been developed. nih.gov For instance, iridium-catalyzed C3-borylation of the pyridine core has been utilized in the synthesis of complex molecules. nih.gov
Photocatalysis offers a mild and efficient alternative for the late-stage functionalization of pyridines. mdpi.comnih.gov Visible-light-driven methods can be used to generate radical intermediates that react with the pyridine ring. ugent.be For example, the Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, can be performed under photocatalytic conditions to introduce alkyl groups. researchgate.net The regioselectivity of these radical additions can often be controlled by the choice of catalyst, additives, and the electronic properties of the pyridine substrate. researchgate.net
Strategies for achieving site-divergent functionalization are of particular interest. By employing different catalytic systems, it is possible to selectively functionalize different positions on the pyridine ring. For example, the use of quinolinone as an organic photocatalyst has enabled the site-selective installation of phosphinoyl and carbamoyl (B1232498) moieties on pyridine derivatives. nih.gov
The table below provides an overview of selected late-stage functionalization strategies applicable to pyridine-containing molecules.
| Strategy | Method | Position(s) Functionalized | Introduced Functional Group | Key Features |
| Transition Metal Catalysis | C–H Borylation | C3, C4 | Boryl | Allows for subsequent cross-coupling reactions. nih.gov |
| Photocatalysis | Minisci-type Reaction | C2, C4 | Alkyl, Acyl | Mild reaction conditions, good functional group tolerance. researchgate.net |
| Photocatalysis | Radical Phosphinoylation/Carbamoylation | Site-divergent (e.g., C2, C4) | Phosphinoyl, Carbamoyl | Utilizes an organic photocatalyst, transition-metal-free. nih.gov |
| Radical Chemistry | Pyridinyl Radical Coupling | C4, C6 | Allylic | Mechanistically distinct from Minisci reaction, offers different regioselectivity. ugent.be |
Synthetic Access to Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of isotopically labeled analogues of "this compound" is crucial for conducting mechanistic studies, such as elucidating metabolic pathways and quantifying drug exposure in pharmacokinetic analyses. Common stable isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Deuterium labeling is a common strategy to investigate reaction mechanisms and to enhance the metabolic stability of drug candidates (the "deuterium switch"). researchgate.net The introduction of deuterium at specific positions can be achieved through various methods, including hydrogen isotope exchange (HIE) reactions. tudelft.nl For pyridine derivatives, base-mediated deuteration using KOtBu in DMSO-d6 can lead to labeling at the meta and para positions. researchgate.net
Nitrogen-15 labeling of the pyridine ring provides a valuable tool for mechanistic studies using NMR spectroscopy and mass spectrometry. A general approach for ¹⁵N-labeling of pyridines involves a ring-opening and ring-closing sequence via Zincke imine intermediates. nih.govnih.gov This method utilizes commercially available ¹⁵NH₄Cl as the nitrogen source and is applicable to a wide range of substituted pyridines, including complex pharmaceutical compounds. nih.govnih.govnih.gov This strategy can also be extended to include deuterium labeling at the C3 and C5 positions to generate higher mass isotopologues. nih.govnih.gov
Carbon-13 labeling can be achieved through de novo synthesis from ¹³C-labeled precursors or through more advanced strategies. For instance, a nitrogen-to-carbon exchange strategy has been explored to access ¹³C-labeled phenyl derivatives from pyridines. mdpi.com
The following table summarizes key methods for the synthesis of isotopically labeled pyridine analogues.
| Isotope | Labeling Method | Reagent/Precursor | Labeled Position(s) | Application |
| Deuterium (²H) | Base-mediated H/D Exchange | KOtBu, DMSO-d6 | meta, para | Mechanistic studies, metabolic stability enhancement. researchgate.net |
| Nitrogen-15 (¹⁵N) | Ring-opening/Ring-closing via Zincke Imine | ¹⁵NH₄Cl | Pyridine Nitrogen | NMR and mass spectrometry-based mechanistic studies. nih.govnih.govnih.gov |
| Nitrogen-15 (¹⁵N) and Deuterium (²H) | Zincke Imine Intermediate Chemistry | ¹⁵NH₄Cl, Deuterated reagents | Pyridine Nitrogen, C3, C5 | Generation of higher mass isotopologues for ADMET studies. nih.govnih.gov |
| Carbon-13 (¹³C) | Nitrogen-to-Carbon Exchange | ¹³C-labeled reagents | Aromatic Carbon | Mechanistic studies and structural elucidation. mdpi.com |
Advanced Analytical and Spectroscopic Characterization Techniques
Spectroscopic Modalities for Structural Elucidation of the Chemical Compound
Specific ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity, for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol are not available in the public domain. 2D NMR studies such as COSY, HSQC, and HMBC, which would confirm the connectivity of the molecule, have also not been reported.
Detailed experimental IR and Raman spectra for this compound, which would identify its functional groups and vibrational modes, could not be located.
While the nominal mass can be calculated from the molecular formula, experimental mass spectrometry data, including fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), are not publicly documented. High-resolution mass spectrometry data, which would confirm the elemental composition, is also unavailable.
Chromatographic Techniques for Purification and Purity Assessment
Specific HPLC or LC-MS methods for the analysis or purification of this compound, including details on the stationary phase, mobile phase composition, flow rate, and detection parameters, have not been published.
There are no available reports detailing the use of TLC for reaction monitoring or purity assessment, nor are there established column chromatography protocols for the purification of this compound.
X-ray Crystallography for Solid-State Structural Analysis of Related Compounds
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the solid-state conformation of a molecule. While the specific crystal structure of this compound is not publicly available, analysis of structurally related compounds provides valuable information on how the pyridinyl, ethylamino, and propanol (B110389) moieties influence crystal packing and molecular conformation.
For instance, the crystal structure of co-crystals containing pyridine (B92270) reveals its propensity to participate in hydrogen bonding. ed.ac.uk The nitrogen atom of the pyridine ring is a competent hydrogen bond acceptor, while C-H groups on the ring can act as weak hydrogen bond donors. ed.ac.uk In molecules containing hydroxyl and secondary amine groups, such as this compound, these functional groups are expected to be primary sites for hydrogen bonding, forming extensive networks that stabilize the crystal lattice.
Furthermore, the planar pyridine ring facilitates π–π stacking interactions between adjacent molecules. These non-covalent interactions, where the electron clouds of aromatic rings overlap, are a significant force in the packing of pyridine-containing compounds. nih.gov The presence of both a hydrogen-bonding amino alcohol chain and an aromatic pyridine ring suggests that the crystal structure of this compound would likely be a complex interplay of these different intermolecular forces.
Below is a table summarizing crystallographic data for a selection of compounds structurally related to this compound, illustrating the types of crystal systems and space groups that are commonly observed for pyridine derivatives.
| Compound Name | Crystal System | Space Group | Key Intermolecular Interactions |
| [2-({4-[2,6-bis(pyridin-2-yl)pyridin-4-yl]phenyl}(methyl)amino)ethanol]zinc(II) dithiocyanate dimethylformamide solvate | Triclinic | P-1 | C—H⋯O hydrogen bonds, π–π stacking nih.gov |
| Quinol–pyridine (1/1) co-crystal | Triclinic | P1 | C—H⋯O interactions, π–π stacking ed.ac.uk |
| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Monoclinic | P2₁/n | Weak C—H⋯O hydrogen bonds nih.gov |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine derivatives | - | - | Modifications recognized by Fpg protein in bacterial DNA mdpi.com |
This table is for illustrative purposes and showcases data from compounds containing pyridine and/or amino alcohol functionalities to infer potential structural characteristics.
In the zinc complex listed, the pyridine rings are nearly coplanar, and the structure is stabilized by weak C—H⋯O hydrogen bonds and π–π stacking, with a centroid-to-centroid distance of 3.678 (4) Å between adjacent chains. nih.gov This demonstrates the importance of both hydrogen bonding and aromatic interactions in the crystal packing of complex pyridine derivatives. The study of quinol-pyridine co-crystals further emphasizes that even weaker interactions like C—H⋯O and π–π stacking can be energetically competitive with stronger O—H⋯N hydrogen bonds in determining the final crystal structure. ed.ac.uk
The solid-state structure of a molecule has a profound impact on its physicochemical properties, such as solubility, melting point, and stability. Therefore, understanding the crystallographic features of compounds related to this compound is essential for predicting its behavior in the solid state and for the development of crystalline forms with desired properties.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net A key application of DFT is the determination of a molecule's most stable three-dimensional arrangements, known as conformations. For a flexible molecule like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, several low-energy conformations are possible due to the rotation around its single bonds.
DFT calculations can be employed to perform a conformational analysis by systematically rotating the key dihedral angles and calculating the corresponding single-point energy. This process identifies the global minimum energy conformation, representing the most probable structure of the molecule in the gas phase, as well as other low-energy local minima. The structural flexibility of molecules containing pyridine (B92270) rings has been a subject of such theoretical modeling to identify the most stable conformations for further analysis. nih.govcore.ac.uk
Table 1: Illustrative Conformational Energy Profile from DFT The following data is representative of a typical DFT conformational analysis and is for illustrative purposes only.
| Conformer | Key Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Global Minimum | 178.5 | 0.00 | 65.2 |
| Local Minimum 1 | -65.2 | 1.25 | 20.1 |
| Local Minimum 2 | 70.1 | 1.80 | 14.7 |
Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding a molecule's reactivity. bhu.ac.in The MESP map provides a visual representation of the charge distribution, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. malayajournal.org For this compound, the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group are expected to be regions of negative electrostatic potential, making them likely sites for hydrogen bonding or interaction with electrophiles.
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. malayajournal.org A smaller gap suggests the molecule is more reactive. These calculations help characterize charge transfer within the molecule. malayajournal.org
Table 2: Representative Frontier Molecular Orbital Data This table presents typical output from an FMO analysis and is for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.15 | Indicates electron-donating capability |
| LUMO Energy | -1.23 | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.92 | Indicator of chemical stability and reactivity |
Molecular Dynamics (MD) Simulations to Elucidate Conformational Behavior
While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes in environments that mimic physiological conditions, such as in a water solvent. nih.gov
MD simulations are used to sample the vast landscape of possible conformations a flexible molecule can adopt in solution. nih.gov By running a simulation for an extended period (nanoseconds to microseconds), an ensemble of conformations is generated. biorxiv.org Analyzing this ensemble reveals the molecule's flexibility, identifying which parts of the structure are rigid and which are mobile. For this compound, this analysis would quantify the flexibility of the propanol (B110389) and ethylamine (B1201723) linkers, which is crucial for understanding how the molecule might adapt its shape to fit into a biological binding site. nsf.gov
If a potential biological target, such as a protein kinase or receptor, is identified for this compound, MD simulations can be employed to study their interaction in detail. nih.govnih.gov After an initial docking pose is predicted, an MD simulation of the ligand-protein complex can assess the stability of the binding. mdpi.com These simulations can elucidate key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and determine their persistence over time. This provides a dynamic understanding of the binding mechanism that is not available from static docking studies alone. nih.gov
Table 3: Illustrative Analysis of Ligand-Protein Interactions from MD Simulation This table is a hypothetical representation of data derived from an MD simulation of the compound bound to a putative kinase target.
| Interaction Type | Compound Group | Protein Residue | Occupancy (%) |
|---|---|---|---|
| Hydrogen Bond | Pyridine Nitrogen | ASP145 | 95.2 |
| Hydrogen Bond | Hydroxyl Group (Donor) | GLU91 | 78.5 |
| Hydrogen Bond | Amine Group (NH) | SER142 | 65.1 |
| Hydrophobic | Ethyl Group | VAL44 | 88.9 |
Pharmacophore Modeling and Virtual Screening for Target Identification
When the biological target of a compound is unknown, computational techniques like pharmacophore modeling and virtual screening can be used to generate hypotheses and identify potential targets. mdpi.com
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For this compound, a ligand-based pharmacophore model could be constructed, defining key chemical features. These typically include hydrogen bond acceptors (the pyridine nitrogen, the hydroxyl oxygen), hydrogen bond donors (the hydroxyl group, the secondary amine), and an aromatic ring feature. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process known as virtual screening. nih.govnih.gov This process identifies other molecules in the database that match the pharmacophore and are therefore predicted to have similar biological activity. Furthermore, the pharmacophore can be used in reverse screening to search databases of biological targets, identifying proteins with binding sites that are complementary to the pharmacophore model. This can lead to the identification of a putative biological target for the compound, which can then be validated experimentally.
Table 4: Potential Pharmacophoric Features of this compound
| Feature | Molecular Moiety | Potential Role in Binding |
|---|---|---|
| Aromatic Ring (AR) | Pyridine Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor groups (e.g., NH, OH) |
| Hydrogen Bond Acceptor (HBA) | Hydroxyl Oxygen | Interaction with donor groups |
| Hydrogen Bond Donor (HBD) | Hydroxyl Group | Interaction with acceptor groups (e.g., C=O) |
| Positive Ionizable (PI) | Secondary Amine | Ionic interactions, hydrogen bonding |
Ligand-Based Pharmacophore Generation
Ligand-based pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional chemical features required for a molecule's biological activity. mdpi.com This approach is particularly valuable when the 3D structure of the biological target is unknown. The process involves analyzing a set of active molecules to derive a common pharmacophore hypothesis that encapsulates the key interaction points.
For pyridine-containing compounds, which are prevalent in a vast number of pharmaceuticals, ligand-based pharmacophore models help in understanding the crucial structural motifs for their activity. rsc.org A typical pharmacophore model for pyridine derivatives might include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov For instance, a study on a series of pyridine-3-carbonitriles identified a pharmacophore model that was crucial for their vasorelaxant activity. rsc.org Similarly, a pharmacophore-based search led to the discovery of novel pyridine derivatives as potent dopamine (B1211576) transporter (DAT) inhibitors. nih.gov
The generation process involves several steps:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active ligand in the training set.
Feature Mapping: Identifying potential pharmacophoric features within each conformation.
Alignment and Scoring: Aligning the conformations and scoring them based on the overlap of their pharmacophoric features. The best hypothesis is one that is shared by the most active molecules. arxiv.org
A hypothetical pharmacophore model for a compound like "this compound" would likely feature:
An aromatic ring feature for the pyridine moiety.
A hydrogen bond acceptor from the pyridine nitrogen.
A hydrogen bond donor from the secondary amine.
A hydrogen bond donor/acceptor from the terminal hydroxyl group.
Table 1: Representative Pharmacophore Features for Pyridine Analogues
| Pharmacophore Feature | Description | Potential Corresponding Moiety in Analogues |
|---|---|---|
| Aromatic Ring (RA) | A planar, cyclic, conjugated system. | Pyridine ring, Phenyl substituents |
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons that can accept a hydrogen bond. | Pyridine Nitrogen, Carbonyl Oxygen |
| Hydrogen Bond Donor (HBD) | A hydrogen atom bonded to an electronegative atom. | Amine/Amide N-H, Hydroxyl O-H |
| Hydrophobic (HY) | A non-polar group that avoids contact with water. | Alkyl chains, Aromatic rings |
| Positive Ionizable (PI) | A group that can carry a positive charge. | Protonated Amine |
Structure-Based Pharmacophore Derivation
In contrast to the ligand-based approach, structure-based pharmacophore modeling utilizes the known 3D structure of the biological target, typically a protein-ligand complex obtained from X-ray crystallography or NMR spectroscopy. nih.gov This method provides a more precise map of the key interaction points within the receptor's active site.
The process involves:
Identifying Key Interactions: Analyzing the interactions between the bound ligand and the receptor to identify crucial hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Defining Pharmacophoric Features: Translating these interactions into pharmacophoric features with specific 3D coordinates and tolerances.
Generating the Pharmacophore Model: Creating a 3D model that represents the spatial arrangement of these essential features.
For pyridine derivatives, structure-based models have been instrumental in designing potent and selective inhibitors for various targets. For example, in the development of inhibitors for PIM-1 kinase, a target in cancer therapy, the pyridine, amine, and amide groups of a lead compound were identified as essential for forming hydrogen bonds with residues in the ATP-binding site. acs.org This information is critical for optimizing lead compounds to enhance their binding affinity and selectivity.
Application in Chemical Database Screening
Both ligand- and structure-based pharmacophore models serve as 3D queries for virtual screening of large chemical databases to identify novel compounds with potential biological activity. nih.gov This in-silico screening process is a cost-effective and time-efficient alternative to high-throughput screening (HTS).
The workflow for pharmacophore-based virtual screening typically involves:
Database Preparation: Preparing a database of 3D conformers for a large collection of molecules.
Pharmacophore Filtering: Using the generated pharmacophore model to rapidly filter the database, retaining only those molecules that can match the key features of the pharmacophore.
Hit Refinement: Subjecting the initial hits to further filtering based on drug-likeness properties (e.g., Lipinski's rule of five) and molecular docking to prioritize the most promising candidates for experimental testing. nih.gov
This approach has been successfully applied to discover novel pyridine-based compounds for a range of targets. For instance, a pharmacophore model was used to screen a database and identify new chemotypes that could disrupt the Rev1-CT/RIR protein-protein interaction. nih.gov
Molecular Docking Studies for Putative Binding Sites and Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is widely used to understand the binding mechanisms of small molecules and to predict their binding affinity.
Prediction of Ligand-Receptor Binding Modes
For pyridine-containing molecules, molecular docking studies can elucidate how they orient themselves within the active site of a target protein. This involves predicting the most stable binding pose based on a scoring function that estimates the binding free energy. For example, in a study of novel pyridine-thiazole hybrids as potential anticancer agents, molecular docking was used to predict their binding mode within the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov The results revealed that the compounds adopted binding poses similar to known inhibitors, providing a rationale for their observed activity.
The accuracy of docking predictions is often validated by redocking a co-crystallized ligand into the active site and ensuring the predicted pose has a low root-mean-square deviation (RMSD) from the experimental structure. mdpi.com
Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)
A crucial aspect of molecular docking is the detailed analysis of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions are key determinants of binding affinity and selectivity.
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a common hydrogen bond acceptor, while appended functional groups like amines and hydroxyls can act as hydrogen bond donors. researchgate.net Docking studies on pyridine derivatives frequently highlight hydrogen bonds with key amino acid residues in the active site. For instance, studies on pyridine derivatives targeting the COX-2 enzyme have shown crucial hydrogen bonding interactions that contribute to their anti-inflammatory activity. researchgate.net
Hydrophobic Contacts: The aromatic pyridine ring can engage in various hydrophobic interactions, including π-π stacking and van der Waals interactions with non-polar residues of the receptor. These interactions are often critical for anchoring the ligand within the binding pocket.
Electrostatic Interactions: The electron-rich nature of the pyridine ring can lead to favorable electrostatic interactions with the protein.
Table 2: Representative Intermolecular Interactions for Pyridine Analogues from Docking Studies
| Interaction Type | Description | Example Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Interaction between a hydrogen atom and an electronegative atom like O or N. | Serine, Threonine, Aspartate, Glutamate |
| π-π Stacking | Attractive, noncovalent interaction between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Hydrophobic Interaction | Tendency of nonpolar molecules to aggregate in aqueous solution. | Leucine, Isoleucine, Valine, Alanine |
| Salt Bridge | Combination of hydrogen bonding and electrostatic interactions. | Aspartate, Glutamate, Lysine, Arginine |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis of Analogues
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.com 3D-QSAR methods extend this by considering the three-dimensional properties of the molecules.
The goal of QSAR is to develop a predictive model that can be used to estimate the activity of novel compounds before they are synthesized. nih.gov This is achieved by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with their experimentally determined activities.
For pyridine derivatives, QSAR studies have been employed to guide the design of more potent analogues for various applications, including anticancer and anti-inflammatory agents. researchgate.netnih.gov A 3D-QSAR study on 2-amino-5-methyl pyridine provided insights into its binding mode and electronic properties. researchgate.net
Key aspects of QSAR analysis include:
Descriptor Calculation: Computing a wide range of descriptors that describe the physicochemical, electronic, and steric properties of the molecules.
Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model.
Model Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external validation methods.
Table 3: Common Descriptors Used in QSAR Studies of Pyridine Analogues
| Descriptor Class | Example Descriptors | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity |
| Steric | Molecular weight, Molar refractivity | Size, Shape, Bulk |
| Hydrophobic | LogP | Lipophilicity, Membrane permeability |
| Topological | Connectivity indices | Molecular branching and shape |
A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), generates contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, or other fields would be expected to increase or decrease biological activity. This provides a graphical and intuitive guide for rational drug design.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of this compound and its analogs heavily relies on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.comnih.gov This relationship is then used to predict the activity of novel, unsynthesized compounds.
The fundamental principle of QSAR is that the biological effect of a molecule is a function of its physicochemical properties. For a series of analogs of this compound, a typical QSAR study would involve the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. chemrevlett.com
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) properties. nih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to generate a QSAR equation that best correlates the calculated descriptors with the observed biological activity. chemrevlett.comchemrevlett.com
Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. chemrevlett.com
For a hypothetical series of this compound derivatives, a resulting QSAR model might take the following form:
pIC50 = β₀ + β₁(LogP) + β₂(Dipole Moment) + β₃(Molecular Surface Area)
This equation would suggest that the biological potency (expressed as pIC50) is influenced by the hydrophobicity, polarity, and size of the molecules.
Table 1: Hypothetical QSAR Model for a Series of this compound Analogs
| Descriptor | Coefficient (β) | Contribution to Activity |
| LogP (Hydrophobicity) | 0.45 | Positive (Increased hydrophobicity enhances activity) |
| Dipole Moment | -0.21 | Negative (Lower polarity is favorable) |
| Molecular Surface Area | 0.12 | Positive (Larger surface area may improve binding) |
This table is for illustrative purposes only and does not represent real experimental data.
Such predictive models are invaluable for prioritizing the synthesis of new derivatives, thereby saving significant time and resources in the drug discovery process.
Identification of Steric and Electrostatic Requirements for Biological Response
To understand the three-dimensional structural requirements for the biological activity of this compound derivatives, more advanced 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govmdpi.com These methods provide a detailed map of the steric and electrostatic fields around the molecules, highlighting regions where modifications are likely to enhance or diminish the biological response. researchgate.net
The general workflow for a CoMFA or CoMSIA study is as follows:
Molecular Alignment: A crucial step is the structural alignment of the dataset of molecules. Typically, a common substructure, such as the pyridin-4-yl-ethylamino moiety, is used as a template for alignment. nih.gov
Field Calculation: The aligned molecules are placed in a 3D grid. For each point in the grid, steric and electrostatic interaction energies with a probe atom are calculated, generating the molecular fields. nih.gov CoMSIA extends this by calculating additional fields for hydrophobicity, and hydrogen bond donors and acceptors. mdpi.com
PLS Analysis: Partial Least Squares (PLS) analysis is then used to correlate the variations in these 3D fields with the changes in biological activity. nih.gov
Contour Map Visualization: The results are visualized as 3D contour maps, which indicate regions where specific properties are favorable or unfavorable for activity. researchgate.net
For the this compound scaffold, a CoMFA analysis might reveal the following:
Steric Fields: Green contours might indicate regions where bulky substituents are favored, suggesting a large hydrophobic pocket in the receptor. Yellow contours would highlight areas where steric bulk is detrimental, indicating steric hindrance.
Electrostatic Fields: Blue contours could show regions where positive electrostatic potential is beneficial, suggesting an interaction with a negatively charged amino acid residue in the receptor. Red contours would indicate where negative potential is favored.
Table 2: Interpretation of Hypothetical CoMFA Contour Maps for this compound
| Field Type | Favorable Feature (Contour Color) | Unfavorable Feature (Contour Color) | Implication for Molecular Design |
| Steric | Bulky groups (Green) | Small groups (Yellow) | Introduce larger substituents in the green regions to potentially improve binding affinity. |
| Electrostatic | Positive charge (Blue) | Negative charge (Red) | Add electropositive groups in the blue regions to enhance electrostatic interactions with the target. |
This table is for illustrative purposes only and does not represent real experimental data.
By interpreting these contour maps, medicinal chemists can rationally design new analogs of this compound with optimized steric and electronic properties for improved biological activity.
Structure Activity Relationship Sar Studies and Mechanistic Insights
Design Principles for Systematic SAR Exploration of the Chemical Compound and its Analogues
The systematic exploration of the structure-activity relationship (SAR) for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol and its analogues is founded on established medicinal chemistry principles. A primary strategy involves the targeted modification of its three core components: the pyridine (B92270) ring, the ethylamino linker, and the propanol (B110389) moiety.
Key design principles for SAR exploration include:
Scaffold Hopping and Bioisosteric Replacement: The pyridine ring is a common motif in kinase inhibitors, and its nitrogen atom often acts as a hydrogen bond acceptor. researchgate.netnih.gov SAR studies frequently explore the replacement of the pyridine with other heterocycles or even benzonitriles to modulate activity, selectivity, and physicochemical properties. researchgate.net For instance, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net
Substituent Variation on the Pyridine Ring: Introducing various substituents at different positions of the pyridine ring can probe the steric and electronic requirements of the binding pocket. This helps in optimizing potency and selectivity. For example, in a series of 4-(pyrazol-3-yl)-pyridines, the introduction of a 4-fluorophenyl substituent significantly increased potency against c-Jun N-terminal kinase 3 (JNK3). nih.gov
Modification of the Ethylamino Linker: The length, rigidity, and substitution pattern of the linker connecting the pyridine ring to the propanol group are critical. Variations can influence the compound's ability to adopt the optimal conformation for binding. Studies on similar kinase inhibitors have shown that even minor changes, such as altering the linker from ethylene (B1197577) to propylene, can impact biological activity.
Propanol Moiety Alterations: The hydroxyl group of the propanol moiety is a potential hydrogen bond donor and acceptor. Its position and stereochemistry can be crucial for interaction with the target protein. SAR studies would involve modifying this group to, for instance, an ether or an amine, or altering the length of the alkyl chain to understand its role in binding.
Correlation of Structural Features with Biological Interaction Profiles
The biological activity of this compound and its analogs is a composite of the contributions from each of its structural components.
The pyridine ring is a key pharmacophoric element. Its nitrogen atom can form crucial hydrogen bonds with the hinge region of kinases, a common interaction for ATP-competitive inhibitors. The position of the nitrogen atom is critical; for instance, moving a substituent from one position to another on a heterocyclic ring can significantly alter potency and selectivity.
Bioisosteric replacement of the pyridine ring with other aromatic systems is a common strategy to improve pharmacological properties. For example, replacing a benzene (B151609) ring with a pyridine has been shown to enhance water solubility and the ability to form hydrogen bonds. nih.gov Conversely, substituting the pyridine nitrogen with a C-CN unit can sometimes improve activity by displacing unfavorable water molecules from a binding site. researchgate.net
The following table summarizes the impact of pyridine ring modifications in related kinase inhibitors.
| Modification | Effect on Activity | Reference |
| Introduction of a 4-fluorophenyl substituent on a related pyridine scaffold | Significant boost in JNK3 potency | nih.gov |
| Replacement of a centered benzene ring with an unsubstituted pyridine in a cabozantinib (B823) analog | Potent c-Met kinase inhibition (IC50 = 4.9 nM) | nih.gov |
| Replacement of a centered benzene ring with a trimethylpyridine in a cabozantinib analog | Ineffective c-Met kinase inhibition | nih.gov |
The ethylamino linker and the propanol moiety play significant roles in orienting the molecule within the binding pocket and forming additional interactions that contribute to affinity and selectivity.
The ethylamino group provides both a basic nitrogen atom, which can be protonated at physiological pH to form ionic interactions, and a flexible linker. The length and substitution of this linker are critical. For instance, in a series of glycosidase inhibitors, the conformation of the side chain was found to significantly impact potency, with pre-organized conformations leading to more effective inhibition. nih.gov
The propanol moiety contains a terminal hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This is a common feature in many kinase inhibitors, where it can interact with residues in the solvent-exposed region of the active site. The importance of such a hydroxyl group is highlighted in studies of propofol, where its replacement with fluorine (removing hydrogen bonding capability) eliminated its anesthetic activity. nih.gov In the context of β-amino alcohols, this functional group is recognized for its importance in a variety of biological activities. researchgate.net
The table below illustrates the importance of the amino alcohol side chain in related compounds.
| Moiety | Structural Role | Potential Interactions |
| Ethylamino | Flexible linker, basic center | Ionic interactions, conformational positioning |
| Propanol | Terminal polar group | Hydrogen bonding (donor and acceptor) with protein residues |
Mechanistic Elucidation of Biological and Chemical Reactivity
Understanding the mechanism of action at a molecular level is crucial for rational drug design. This involves investigating enzyme-catalyzed reactions and the specifics of ligand-receptor recognition.
The recognition of a ligand by its receptor is a complex process governed by a variety of non-covalent interactions. For a molecule like this compound, these interactions would likely include:
Hydrogen Bonding: The pyridine nitrogen and the hydroxyl group of the propanol are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's binding pocket. nih.gov
Ionic Interactions: The secondary amine in the ethylamino linker can be protonated, allowing for a salt bridge formation with an acidic residue (e.g., aspartate or glutamate) in the binding site.
Hydrophobic Interactions: The pyridine ring and the ethyl and propyl carbon chains can engage in van der Waals interactions with hydrophobic pockets within the receptor.
Cation-π Interactions: The positively charged pyridinium (B92312) ion (if protonated) or the protonated secondary amine can interact with aromatic residues like tryptophan, tyrosine, or phenylalanine in the receptor.
Computational modeling and structural biology techniques, such as X-ray crystallography, are invaluable tools for visualizing these interactions and understanding the precise binding mode, which can then guide the design of more potent and selective analogs.
Analysis of Intramolecular Rearrangements and Pathways
The study of intramolecular rearrangements is crucial for understanding the stability, reactivity, and potential metabolic fate of a chemical compound. For this compound, while specific studies on its intramolecular rearrangements are not extensively documented in publicly available literature, plausible pathways can be postulated based on the well-established chemistry of related β-amino alcohols and compounds featuring neighboring participating groups. Mechanistic insights can be drawn from analogous systems to predict potential transformations under various conditions.
One of the most significant potential intramolecular pathways for β-amino alcohols involves the formation of a three-membered aziridinium (B1262131) intermediate. rsc.org This pathway is typically initiated by the activation of the hydroxyl group, converting it into a good leaving group (e.g., through protonation in acidic conditions or conversion to a sulfonate ester).
Neighboring Group Participation and Aziridinium Ion Formation:
The nitrogen atom of the amino group, with its lone pair of electrons, can act as an internal nucleophile. wikipedia.org This is a classic example of neighboring group participation (NGP), also known as anchimeric assistance, where an adjacent functional group influences the rate and stereochemistry of a reaction. wikipedia.orgchem-station.comdalalinstitute.com In the case of this compound, upon activation of the primary alcohol, the secondary amine nitrogen can attack the carbon bearing the leaving group.
This intramolecular SN2 reaction would lead to the formation of a strained, three-membered heterocyclic cation, an aziridinium ion. rsc.orgresearchgate.net The formation of this intermediate is often the rate-determining step and can significantly accelerate the reaction rate compared to an analogous intermolecular reaction. dalalinstitute.com The structure of the resulting aziridinium ion would be a 1-(1-(pyridin-4-yl)ethyl)aziridinium species.
Ring-Opening of the Aziridinium Intermediate:
Once formed, the aziridinium ion is highly electrophilic and susceptible to nucleophilic attack, leading to ring-opening. The regioselectivity of this attack is influenced by both steric and electronic factors. Nucleophiles can attack either of the two carbon atoms of the aziridinium ring.
Attack at the less substituted carbon: A nucleophile (Nu⁻) could attack the less sterically hindered carbon of the propanol backbone. This would result in the regeneration of a linear amino alcohol structure, but with the nucleophile incorporated. If the nucleophile is the original leaving group (or a species derived from it), this could lead to an apparent migration of the hydroxyl group.
Attack at the more substituted carbon: Alternatively, attack at the carbon atom that was originally part of the propanol backbone would also lead to a ring-opened product.
The nature of the R² substituent on the aziridinium intermediate plays a critical role in directing the nucleophilic attack. rsc.org In this specific molecule, the substituent on the nitrogen is the 1-(pyridin-4-yl)ethyl group. The electronic properties of the pyridine ring could influence the stability of the aziridinium ion and the subsequent ring-opening pathway.
Potential for Hydride or Alkyl Shifts:
While less common for simple amino alcohols under typical conditions, the possibility of rearrangements involving hydride or alkyl shifts cannot be entirely ruled out, especially if reaction conditions favor the formation of a carbocation intermediate. However, the formation of an aziridinium ion is generally considered a more favorable pathway for β-amino alcohols. researchgate.netnih.gov
Influence of the Pyridine Ring:
The pyridine ring itself can participate in intramolecular interactions. Intramolecular hydrogen bonding between the propanol's hydroxyl group and the nitrogen of the pyridine ring could influence the conformation of the molecule and potentially its reactivity. nih.gov While this is not a rearrangement in itself, such non-covalent interactions can affect the propensity for other intramolecular reactions by holding the reactive centers in proximity.
Exploration of Biological and Pharmacological Relevance in Vitro and Mechanistic Studies
In Vitro Biological Screening and Target Identification
No publicly accessible data from in vitro screening assays for "3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol" were found. The identification of specific biological targets for this compound remains uncharacterized in the available scientific literature.
Enzymatic Assays for Kinase Inhibition (e.g., ROS1 kinase)
There are no available studies detailing the enzymatic assay of "this compound" against ROS1 kinase or any other kinase. Consequently, data such as IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, are not available for this compound.
Receptor Binding Assays for Receptor Antagonism (e.g., H3 receptor)
No receptor binding assays have been published that evaluate the affinity or antagonistic potential of "this compound" for the H3 receptor or other receptors. Therefore, key metrics like the inhibition constant (Ki) or binding affinity (Kd) have not been determined for this molecule.
Cellular Pathway Modulation Studies (e.g., Rho-associated kinase (ROCK1) pathways)
Investigations into the effects of "this compound" on cellular pathways, such as the Rho-associated kinase (ROCK1) pathway, have not been reported. As a result, its potential to modulate these signaling cascades is currently unknown.
Investigation of Anti-Infective Potential in In Vitro Models
The potential of "this compound" as an anti-infective agent has not been documented in the accessible scientific literature.
Evaluation of Anti-Candida Activity
There is no published research evaluating the in vitro activity of "this compound" against any Candida species. Data on its minimum inhibitory concentration (MIC) or minimum fungicidal concentration (MFC) are absent.
Assessment of Antibacterial Activity Against Specific Strains
No studies assessing the antibacterial efficacy of "this compound" against specific bacterial strains were identified. Therefore, MIC values and the spectrum of its potential antibacterial activity remain undetermined.
Studies on Antiparasitic Efficacy
An extensive review of scientific literature did not yield specific in vitro studies investigating the antiparasitic efficacy of this compound. While the broader class of pyridine (B92270) derivatives has been a subject of interest in the development of antiparasitic agents, research focusing on this particular compound is not publicly available. Studies on other pyridine-containing compounds have explored their potential against various parasites, but these findings cannot be directly extrapolated to this compound without specific experimental validation. Therefore, there is no data to report on its activity against specific parasites or its mechanism of antiparasitic action.
Examination of Antioxidant and Radical Scavenging Properties
There is a lack of specific published research detailing the antioxidant and radical scavenging properties of this compound. Methodologies such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly employed to evaluate the antioxidant potential of chemical compounds. However, no studies utilizing this or other relevant assays to assess the capacity of this compound to neutralize free radicals have been found. Consequently, no data on its IC50 value or its effectiveness as an antioxidant is available.
Role in Proteomics Research and Protein Interaction Studies
Specific proteomics research or protein interaction studies involving this compound have not been reported in the available scientific literature. While there is general interest in how small molecules interact with proteins, there are no published studies that identify specific protein targets for this compound or utilize it as a tool in broader proteomics investigations. Therefore, its role, if any, in this field of research is currently undefined.
Future Directions and Research Perspectives
Development of Next-Generation Analogues with Tuned Biological Properties
The development of analogues from a lead scaffold is a cornerstone of medicinal chemistry, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol scaffold, a systematic analogue development program could explore modifications at several key positions to tune its biological profile. Pyridine (B92270) derivatives have been shown to possess a wide range of biological activities, including anticancer and antitubercular effects, providing a strong rationale for further exploration. nih.govnih.govnih.gov
Key strategies for analogue development would include:
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on the pyridine ring can modulate electronic properties, lipophilicity, and metabolic stability. This can influence binding affinity and selectivity for a specific biological target.
Modification of the Ethylamino Linker: The length and rigidity of the linker between the pyridine core and the propanol (B110389) moiety can be altered. Replacing the ethyl group with other alkyl chains or introducing cyclic constraints could optimize the spatial orientation of the pharmacophoric groups for better receptor fit.
Alterations to the Propan-1-ol Chain: The terminal hydroxyl group is a key hydrogen bonding feature. It can be esterified, etherified, or replaced with other functional groups like amides or carboxylic acids to alter solubility, cell permeability, and target interactions.
The following table outlines potential modifications and their intended impact on biological properties.
| Modification Site | Proposed Modification | Potential Biological Impact | Rationale |
| Pyridine Ring | Addition of electron-withdrawing groups (e.g., -Cl, -CF₃) | Increased potency, altered target selectivity | Modulates pKa and electronic interactions with the target. |
| Pyridine Ring | Addition of electron-donating groups (e.g., -CH₃, -OCH₃) | Enhanced metabolic stability, altered lipophilicity | Influences drug metabolism and pharmacokinetic profile. |
| Ethylamino Linker | Chain extension or shortening (e.g., methylamino, propylamino) | Optimized binding affinity | Varies the distance between key pharmacophores for improved target fit. |
| Propan-1-ol Moiety | Conversion of -OH to -OCH₃ or -OC(O)CH₃ | Increased lipophilicity and cell permeability | Masks polar group to potentially improve oral bioavailability. |
| Propan-1-ol Moiety | Oxidation of -OH to -COOH | Introduction of a negative charge, new binding interactions | Can engage with positively charged residues in a target's active site. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Recent advancements in artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. researchgate.net These computational tools can significantly accelerate the development of novel analogues by predicting their properties and generating new molecular structures. nih.govnih.gov For the this compound scaffold, AI and ML can be integrated in several ways:
Generative Models: Deep learning architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) can be trained on large chemical databases to generate novel molecules based on the core scaffold. acs.org These models can explore a vast chemical space to propose analogues with desired physicochemical and biological properties. nih.gov
Predictive Modeling (QSPR/QSAR): ML algorithms, such as random forests and support vector machines, can be used to build Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict properties like solubility, toxicity, and binding affinity for newly designed analogues, allowing for the prioritization of candidates for synthesis and testing.
De Novo Design: Reinforcement learning can be combined with generative models to design molecules that are optimized for multiple parameters simultaneously, such as high potency against a target and low predicted toxicity. acs.org
The table below summarizes how different AI/ML techniques could be applied.
| AI/ML Technique | Application in Compound Design | Expected Outcome |
| Recurrent Neural Networks (RNN) | Generation of novel chemical structures as SMILES strings. nih.gov | A diverse library of virtual analogues based on the core scaffold. |
| Generative Adversarial Networks (GAN) | De novo design of molecules with specific desired properties. | Novel compounds optimized for target affinity and drug-like properties. |
| Support Vector Machines (SVM) | Classification of compounds as active or inactive; prediction of ADMET properties. nih.gov | Prioritization of synthetic candidates with a higher probability of success. |
| Deep Neural Networks (DNN) | Prediction of bioactivity and physicochemical properties from molecular structure. nih.gov | Accurate virtual screening to identify the most promising analogues. |
Identification of Novel Biological Targets and Therapeutic Applications
While the specific biological targets of this compound may be unknown, its structure suggests potential interactions with a range of protein families. The pyridine moiety is a common feature in many approved drugs and bioactive molecules, known to interact with targets such as kinases, G-protein coupled receptors (GPCRs), and various enzymes. nih.govnih.gov Future research should focus on identifying and validating these targets to uncover new therapeutic applications.
Methods for target identification include:
Phenotypic Screening: Testing the compound across a wide range of cancer cell lines or microbial strains can reveal its antiproliferative or antimicrobial activities. nih.govnih.gov Follow-up studies can then elucidate the mechanism of action.
Chemoproteomics: Techniques like affinity chromatography-mass spectrometry can be used to "pull down" binding partners of the compound from cell lysates, directly identifying protein targets.
Computational Target Prediction: In silico methods, including molecular docking and pharmacophore modeling, can screen the compound against libraries of known protein structures to predict potential binding targets.
Given the diverse activities of related heterocyclic compounds, potential therapeutic areas for exploration are summarized below.
| Potential Therapeutic Area | Potential Biological Target Class | Rationale Based on Scaffold Features |
| Oncology | Protein Kinases, Tubulin | Pyridine rings are common in kinase inhibitors; diarylpyridines have shown tubulin polymerization inhibitory activity. nih.gov |
| Infectious Diseases | Bacterial or Fungal Enzymes (e.g., Pantothenate Synthetase) | Pyridine derivatives have been developed as inhibitors of essential microbial enzymes. nih.govnih.gov |
| Neurodegenerative Diseases | Monoamine Oxidases (MAOs), Cholinesterases | Fused pyridine-chromone structures have shown inhibitory activity against MAO-A and MAO-B. mdpi.com |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Pyridine-based thiadiazole derivatives have demonstrated significant anti-inflammatory activity, potentially via COX inhibition. researchgate.net |
Exploration of Hybrid Molecules Incorporating the this compound Scaffold
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. mdpi.com This approach can lead to compounds with dual modes of action, improved affinity, or the ability to overcome drug resistance. The this compound scaffold is an excellent candidate for creating hybrid molecules due to its versatile functional groups.
Potential hybridization strategies include:
Linking to an Anticancer Agent: The terminal hydroxyl group could be used as a chemical handle to link the scaffold to a known cytotoxic agent or a moiety targeting a specific cancer-related protein.
Combining with an Antimicrobial Pharmacophore: Hybrid molecules could be created by combining the pyridine scaffold with moieties known for their antimicrobial activity, such as thiazolidinone or imidazole (B134444) cores. mdpi.commdpi.com This could result in synergistic effects or activity against drug-resistant strains.
The table below illustrates some hypothetical hybrid molecule concepts.
| Linked Pharmacophore | Scaffold Attachment Point | Potential Dual Target/Action | Therapeutic Goal |
| 1,3,4-Thiadiazole | Propan-1-ol (-OH) | Anti-inflammatory and Antiprotozoal | Treatment of inflammatory conditions with a secondary parasitic infection. mdpi.com |
| Thiazolidin-4-one | Propan-1-ol (-OH) | Inhibition of Mtb DNA gyrase and a second bacterial target | Overcoming drug resistance in tuberculosis treatment. mdpi.com |
| Naphthoquinone | Pyridine Ring (via a linker) | Topoisomerase II inhibition and a second anticancer mechanism | Synergistic anticancer activity. mdpi.com |
Advanced Mechanistic Investigations Using Biophysical Techniques
A deep understanding of how a compound interacts with its biological target is crucial for rational drug design. Biophysical techniques provide detailed information on the thermodynamics, kinetics, and structural basis of molecular recognition. nih.gov Once a biological target for this compound or its analogues is identified, these advanced methods will be indispensable for mechanistic studies. biophysics.org
These techniques can answer critical questions:
Does the compound bind directly to the target?
What is the binding affinity (how tightly does it bind)?
What are the kinetics (on- and off-rates) of the interaction?
What is the stoichiometry of binding?
What is the precise binding site and mode of interaction?
The following table summarizes key biophysical techniques and the information they provide.
| Biophysical Technique | Information Yielded | Applicability to the Scaffold |
| Surface Plasmon Resonance (SPR) | Binding kinetics (kₐ, kₔ), equilibrium dissociation constant (K₋). nih.gov | Quantifying the real-time binding of analogues to an immobilized target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), stoichiometry (n). nih.gov | Providing a complete thermodynamic profile of the target-ligand interaction in solution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Identification of binding site, structural changes upon binding, weak interactions. researchgate.net | Mapping the ligand's binding pocket on the target protein and confirming binding mode. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. biophysics.org | Revealing the precise atomic-level interactions that mediate binding, guiding structure-based design. |
| Mass Spectrometry (MS) | Confirmation of covalent binding, identification of binding partners from complex mixtures. researchgate.net | Verifying target engagement and identifying potential off-targets. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reductive amination of 3-(pyridin-4-yl)propanal with ethanolamine derivatives. Catalytic hydrogenation (e.g., Pd/C under H₂) or sodium borohydride reduction in ethanol/tetrahydrofuran are common approaches. Temperature control (25–60°C) and solvent polarity significantly affect stereoselectivity and purity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Post-reaction purification via column chromatography (silica gel, methanol/dichloromethane eluent) is recommended to isolate the product.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coat), ensure adequate ventilation, and avoid inhalation/contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention if irritation persists. Store in a sealed container at 2–8°C to prevent degradation .
Q. Which analytical techniques are optimal for characterizing this compound?
- Tools :
- NMR (¹H/¹³C): Confirm structural integrity (e.g., pyridine ring protons at δ 8.5–8.7 ppm, hydroxyl proton at δ 1.5–2.0 ppm).
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ expected at m/z 195.2).
- IR : Identify functional groups (e.g., O-H stretch ~3300 cm⁻¹, C-N stretch ~1250 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination or methylation) alter the compound’s biological activity?
- Experimental Design : Synthesize analogs (e.g., 3-(4-fluorophenyl) or methyl-substituted derivatives) and compare their binding affinities to target receptors (e.g., GPCRs) via radioligand assays. Computational docking (AutoDock Vina) can predict interactions with active sites .
- Data Contradiction : Fluorinated analogs may show enhanced metabolic stability but reduced solubility, requiring trade-offs in drug design .
Q. What mechanistic insights explain selectivity challenges in catalytic hydrogenation of intermediates?
- Analysis : Competing reduction pathways (e.g., over-reduction of pyridine to piperidine) can occur with Pd/C catalysts. Use ligand-modified Pd nanoparticles or lower H₂ pressure (1–2 atm) to improve selectivity. Monitor by GC-MS to detect byproducts .
Q. How can stability studies optimize storage conditions for long-term research use?
- Protocol : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Degradation products (e.g., oxidation at the hydroxyl group) indicate a need for inert atmosphere storage or antioxidant additives .
Q. What strategies resolve discrepancies in reported reaction yields across literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
